3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

Description

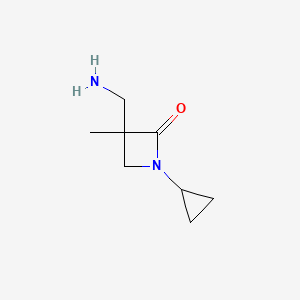

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a strained four-membered lactam ring with a cyclopropyl group at the 1-position and a methyl group at the 3-position.

Properties

IUPAC Name |

3-(aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERPWDPNKREKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl ketone with an aminomethylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and neurological disorders.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

The compound’s azetidin-2-one core distinguishes it from larger lactam derivatives like oxazolidin-2-ones (five-membered) or piperidinium-based compounds (six-membered). Key comparisons include:

- Cyclopropane’s electron-withdrawing effects may further modulate electronic properties .

- Aminomethyl Group: The 3-aminomethyl substituent is shared with 3AMP and 3-(aminomethyl)pyridine. In 3AMP, this group directs perovskite quantum well orientation, while in pyridine derivatives, it correlates with acute toxicity (e.g., skin corrosion) .

Biological Activity

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, encompassing its synthesis, mechanisms of action, and various applications in research.

This compound belongs to the azetidinone class and can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Key reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction, allowing the introduction of different functional groups onto the azetidinone ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. One proposed mechanism involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, which is crucial for its antibacterial properties. Additionally, it may modulate various biochemical pathways by affecting enzyme activity or receptor signaling.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a therapeutic agent for treating bacterial infections .

Neuroprotective Effects

Preliminary findings suggest that this compound may also possess neuroprotective properties. Studies involving animal models indicate that it could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies

-

In Vivo Efficacy Against Leishmaniasis

In a study involving BALB/c mice infected with Leishmania donovani, treatment with this compound demonstrated significant reductions in parasite load compared to control groups. The compound was administered at varying doses over a period of five days, showing promising results in enhancing survival rates and reducing symptoms associated with the infection . -

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that the compound has favorable absorption and distribution characteristics in vivo. It was noted that after oral administration, peak plasma concentrations were achieved within a short time frame, indicating efficient bioavailability .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Effective against multiple strains | |

| Neuroprotective | Reduces neuroinflammation | |

| Antileishmanial | Significant reduction in parasite load |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak Plasma Concentration | Rapid (within hours) |

| Half-life | Moderate (varies by study) |

Research Applications

The compound is being investigated for various applications beyond its immediate biological effects:

- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting bacterial infections and neurological disorders.

- Materials Science : Its unique structural properties make it suitable for developing advanced materials with specific mechanical and thermal characteristics.

Q & A

Q. Q1. What are the recommended synthetic pathways for 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of β-lactam derivatives like this compound often involves cyclization of precursors containing aminomethyl and cyclopropane groups. A general approach includes refluxing intermediates (e.g., aminothiazolones or formyl-indole derivatives) with acetic acid and sodium acetate to promote ring closure . Optimization requires monitoring reaction time (3–5 hours) and purification via recrystallization from DMF/acetic acid mixtures to isolate crystalline products. Yield improvements may involve adjusting molar ratios (e.g., 1:1.1 for aldehyde precursors) and using inert atmospheres to prevent oxidation .

Q. Q2. How can researchers validate the purity of this compound using chromatographic methods?

Methodological Answer: High-performance liquid chromatography (HPLC) or LC-MS with deuterated/internal standards (e.g., AOZ-d4, AMOZ-d5) is critical for purity validation. Relative retention times (RRT) should be calibrated against known impurities (e.g., t-butyl or ethyl ester derivatives), with acceptance criteria of ≤0.5% for individual impurities and ≤2.0% total impurities . Use C18 columns and gradient elution with acetonitrile/water to resolve structurally similar byproducts. Isotope-labeled standards enhance quantification accuracy .

Advanced Research Questions

Q. Q3. How can researchers address stereochemical challenges during the synthesis of this compound?

Methodological Answer: Stereochemical control in azetidinones requires chiral auxiliaries or enantioselective catalysis. For cyclopropane ring formation, employ transition-metal catalysts (e.g., Rh(II)) to enforce stereoselectivity during carbene transfer reactions. X-ray crystallography (as in pyrazole-aniline derivatives ) or NOE NMR experiments can confirm stereochemistry. Computational modeling (DFT) may predict preferred conformations and guide synthetic routes to minimize diastereomers .

Q. Q4. What analytical strategies are effective in resolving contradictory data on the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Contradictory stability data arise from differences in experimental design. Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS/MS to identify hydrolyzed products (e.g., ring-opened amines or ketones). For pH-dependent stability, buffer solutions (pH 1–10) should be tested at 37°C, with kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Surface adsorption effects (e.g., on glassware) must be controlled using silanized vials .

Q. Q5. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors, using spectroscopic and computational methods?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) to targets like penicillin-binding proteins. For mechanistic insights, molecular docking (AutoDock Vina) and MD simulations predict binding poses. Fluorescence quenching assays (e.g., tryptophan emission in enzymes) reveal conformational changes upon ligand binding. Validate findings with mutagenesis studies targeting predicted interaction residues .

Data Interpretation and Contradiction Analysis

Q. Q6. How should researchers reconcile discrepancies in reported biological activity data across different assay systems?

Methodological Answer: Discrepancies often stem from assay conditions (e.g., cell line variability, serum content). Standardize protocols using reference compounds (e.g., SEM-13C15N2 ) and orthogonal assays (e.g., enzyme inhibition vs. cell viability). Perform meta-analyses to identify confounding variables (e.g., solvent DMSO concentration). Cross-validate with in vivo models (e.g., murine pharmacokinetics) to confirm relevance .

Q. Q7. What methodologies are recommended for tracking metabolic byproducts of this compound in environmental or biological systems?

Methodological Answer: Use <sup>14</sup>C or <sup>13</sup>C-labeled analogs (e.g., AGN-13C15N4 ) for tracer studies. LC-HRMS with isotopic pattern filtering identifies metabolites. For environmental fate studies, employ microspectroscopic imaging (ToF-SIMS) on indoor surfaces to detect adsorption/oxidation products . Biodegradation pathways can be elucidated via microbial consortia incubations and metagenomic profiling .

Safety and Handling in Research Settings

Q. Q8. What precautions are essential for handling this compound in laboratory environments?

Methodological Answer: Refer to SDS guidelines for similar aminomethyl compounds (e.g., QB-1293 ). Use PPE (nitrile gloves, lab coats) and work in fume hoods to avoid inhalation. Store under nitrogen at –20°C to prevent degradation. Spill management requires neutralization with 10% acetic acid and disposal via certified hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.